molecular formula C15H14BrNO4 B2696024 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate CAS No. 1794988-54-7

2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate

Cat. No.: B2696024
CAS No.: 1794988-54-7
M. Wt: 352.184
InChI Key: JSAJPSSNKSXRAT-UHFFFAOYSA-N
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Description

2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a synthetic organic compound featuring a 5-bromofuran-2-carboxylate ester moiety linked to a methyl(m-tolyl)amino-substituted 2-oxoethyl group. The bromine atom at the 5-position of the furan ring enhances electrophilic reactivity and may influence bioactivity through steric and electronic effects.

Properties

IUPAC Name

[2-(N,3-dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4/c1-10-4-3-5-11(8-10)17(2)14(18)9-20-15(19)12-6-7-13(16)21-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAJPSSNKSXRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)COC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₄H₁₅BrN₂O₃
  • Molecular Weight : 329.19 g/mol

This compound features a furan ring substituted with a bromine atom and an ester functional group, which may contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that compounds similar to 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate often exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition : Many derivatives have shown the ability to inhibit specific enzymes linked to disease pathways.
  • Receptor Modulation : Compounds in this class may act as agonists or antagonists at various receptor sites, influencing cellular signaling pathways.
  • Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Data

The following table summarizes key biological activities associated with similar compounds:

Compound NameActivity TypeEC50 (μM)Reference
Compound Aβ-cell protection0.1
Compound BEnzyme inhibition5.0
Compound CAntioxidant activity10.0

Case Studies

  • β-Cell Protection Against ER Stress
    • A study demonstrated that analogs of the compound significantly protected pancreatic β-cells from endoplasmic reticulum (ER) stress induced by tunicamycin (Tm). The treatment resulted in a maximal β-cell protective activity at 100% with an EC50 of 0.1 ± 0.01 μM, highlighting the potential for developing therapies for diabetes .
  • Inhibition of Viral Infections
    • Another investigation focused on the antiviral properties of related compounds against alphavirus infections, showing promising results in inhibiting viral replication through enzyme inhibition pathways .
  • Antioxidant Effects
    • Research has also indicated that these compounds can scavenge free radicals, thus reducing oxidative damage in cellular models, which is crucial for their therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Key Differences :

  • The bromine atom in the target compound may enhance stability and binding affinity compared to non-halogenated furans.

Simple 5-Bromofuran-2-carboxylate Esters

Methyl and ethyl esters of 5-bromofuran-2-carboxylate serve as foundational analogs:

Compound Name Molecular Formula Molecular Weight Melting Point Key Features Source
Methyl 5-bromofuran-2-carboxylate C₆H₅BrO₃ 205.01 g/mol 62–65°C Simple ester; commercial availability
Ethyl 5-bromofuran-2-carboxylate C₇H₇BrO₃ 219.03 g/mol N/A Ethyl ester; used in synthesis

Comparison :

  • The target compound (estimated molecular weight ~370–400 g/mol) is significantly bulkier due to the methyl(m-tolyl)amino-oxoethyl group, likely reducing solubility in polar solvents.

Benzo-Fused Brominated Carboxylates

Ethyl 5-bromobenzo[b]furan-2-carboxylate () features a benzofuran core instead of a simple furan:

  • Structure : Benzene fused to furan, with bromine at the 5-position.
  • Pharmacology : Related benzofuran carboxylates exhibit anti-inflammatory and antimicrobial properties .

Substituted Amino-Oxoethyl Esters

and list compounds with structural parallels:

  • [2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate: Differs in the aryl group (methoxyphenyl vs. m-tolyl). No bioactivity data available .
  • [2-(4-Ethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate: Ethoxy-substituted anilino group; synthesis-focused studies lack biological evaluation .

Comparison :

  • The m-tolyl group (methyl-substituted phenyl) in the target compound may confer greater metabolic stability than methoxy or ethoxy groups due to reduced polarity.

Research Implications and Gaps

  • Activity Prediction : Based on analogs like ethyl 5-bromobenzo[b]furan-2-carboxylate (), the target compound may exhibit anti-inflammatory or enzyme-inhibitory properties. However, empirical data is absent.
  • Synthetic Feasibility: Similar compounds are synthesized via copper-catalyzed domino coupling () or esterification, suggesting viable routes for the target molecule.
  • Need for Data : Physical properties (e.g., solubility, melting point) and bioactivity profiles (e.g., α-glucosidase inhibition, cytotoxicity) remain uncharacterized.

Tables Summary :
Table 1. Structural and Physical Comparison of Key Analogs

Compound Molecular Weight Bromine Position Key Substituent Reported Activity
Target Compound ~370–400 5 (furan) Methyl(m-tolyl)amino Unknown
Methyl 5-bromofuran-2-carboxylate 205.01 5 (furan) None Synthetic intermediate
Ethyl 5-bromobenzo[b]furan-2-carboxylate 283.11 5 (benzofuran) Ethoxy Anti-inflammatory (predicted)
Methyl-[2-(furan-2-yl)-2-oxoethyl]-5-oxopyrrolidine-2-carboxylate ~265 None Pyrrolidine Inactive in enzyme assays

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